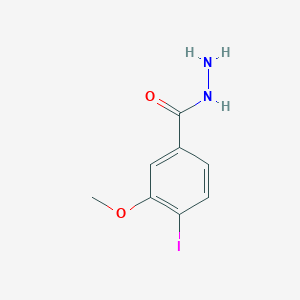

4-Iodo-3-methoxybenzohydrazide

Description

Overview of Hydrazides and Hydrazones in Organic Synthesis and Medicinal Chemistry

Hydrazides are characterized by the presence of a bidentate N-N linkage flanked by a carbonyl group, a structure that imparts a range of chemical functionalities. They serve as important intermediates in the synthesis of various heterocyclic compounds. When reacted with aldehydes or ketones, hydrazides form hydrazones, which are known for their diverse biological activities. The Schiff base reaction, which leads to the formation of hydrazones, is a cornerstone of their synthetic utility. fupress.net

In medicinal chemistry, hydrazide and hydrazone derivatives have been investigated for a wide array of therapeutic applications. Their ability to form hydrogen bonds and act as bioisosteres for other functional groups, such as esters and amides, contributes to their pharmacological potential. fupress.net Numerous studies have reported the antimicrobial, antifungal, and anti-inflammatory properties of various hydrazone derivatives. researchgate.netrsc.org

Significance of Aromatic Hydrazide Derivatives in Contemporary Research

Aromatic hydrazide derivatives, including benzohydrazides, are of particular interest due to the added stability and electronic properties conferred by the aromatic ring. The substitution pattern on the benzene (B151609) ring can be systematically varied to fine-tune the molecule's physical, chemical, and biological properties. This modularity allows for the creation of extensive libraries of compounds for screening in drug discovery and materials science.

Research has shown that the nature and position of substituents on the aromatic ring significantly influence the biological activity of benzohydrazide (B10538) derivatives. For instance, the presence of hydroxyl or methoxy (B1213986) groups can enhance the antimicrobial or antiglycation activities of these compounds. rsc.orgresearchgate.net

Structural and Electronic Characteristics of Benzohydrazide Moieties

The electronic properties are dictated by the interplay between the electron-withdrawing carbonyl group and the potentially electron-donating or withdrawing substituents on the aromatic ring. This electronic landscape influences the reactivity of the molecule, particularly at the hydrazide nitrogen atoms.

Research Trajectories and Unexplored Potential of Substituted Benzohydrazides

Current research on substituted benzohydrazides is largely focused on the synthesis and evaluation of new derivatives with enhanced biological activities. The development of efficient synthetic methodologies, including microwave-assisted synthesis, is an ongoing effort. researchgate.net Furthermore, computational studies, such as molecular docking, are increasingly being used to predict the binding interactions of these compounds with biological targets and to guide the design of more potent analogues. researchgate.net

While significant progress has been made, the full potential of substituted benzohydrazides remains to be unlocked. There is ample room for exploration in areas such as catalysis, sensor technology, and the development of novel materials with tailored optical or electronic properties. The synthesis and characterization of multi-substituted benzohydrazides, like 4-Iodo-3-methoxybenzohydrazide, represent a step towards understanding the complex structure-activity relationships in this versatile class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9IN2O2 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

4-iodo-3-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9IN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

RQBFRLQDFPBRPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3 Methoxybenzohydrazide and Analogues

Precursor Synthesis and Functionalization

The foundation for synthesizing 4-iodo-3-methoxybenzohydrazide lies in the careful preparation and functionalization of aromatic precursors. This involves the creation of a substituted benzoate (B1203000) ester, followed by the strategic introduction of iodo and methoxy (B1213986) groups onto the aromatic ring.

Synthesis of Substituted Benzoates for Hydrazide Formation

The synthesis of substituted benzoates is a critical initial step, as these esters are the direct precursors for the subsequent reaction with hydrazine (B178648) to form the desired hydrazide. A common method for preparing these benzoate esters is through the esterification of the corresponding benzoic acids. nih.gov

For instance, benzoic acids can be converted to their methyl or ethyl esters. One documented procedure involves dissolving the benzoic acid in methanol (B129727) and using thionyl chloride (SOCl₂) as a catalyst under reflux conditions. nih.gov Another approach is the reaction of 4-aminobenzoic acid with appropriate benzoyl chlorides to produce intermediate benzamido-benzoates. nih.gov The general scheme for esterification is a fundamental reaction in organic synthesis, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

| Reactant | Reagent | Product | Yield | Reference |

| Benzoic acids (e.g., 4-methoxybenzoic acid, 3-hydroxybenzoic acid) | Methanol, SOCl₂ | Benzoic acid methyl esters | 83-96% | nih.gov |

| 4-Aminobenzoic acid | Benzoyl chlorides, Ethanol (B145695), H₂SO₄ | Ethyl 4-(substitutedbenzamido)benzoate | - | nih.gov |

Regioselective Iodination Strategies for Aromatic Precursors

The introduction of an iodine atom at a specific position on the aromatic ring requires regioselective control. Various iodination methods can be employed to achieve the desired substitution pattern. The synthesis of N'-(3-Hydroxy-2-iodo-4-methoxybenzylidene)-4-methoxybenzohydrazide suggests the use of an iodinated aromatic aldehyde precursor. nih.gov

One strategy involves the direct iodination of an activated aromatic ring using iodine. For example, a solvent-free reaction of ortho-carboranes with iodine in a sealed tube has been shown to be a high-yield, fast, and clean method for regioselective iodination. nih.gov For other aromatic systems, electrophilic aromatic substitution using an iodinating agent is a common approach. The synthesis of 2-iodo-N-phenylbenzamide, for example, starts from 2-iodobenzoyl chloride, which is prepared from 2-iodobenzoic acid. orgsyn.org This highlights that the iodo group can be introduced at the benzoic acid stage, prior to its conversion to the hydrazide.

Introduction of Methoxy and Other Substituents on the Aromatic Ring

The methoxy group (-OCH₃) is a key substituent in this compound. The introduction of methoxy groups onto an aromatic ring can be accomplished through several synthetic routes. A common method is the methylation of a corresponding phenol (B47542) (a hydroxyl-substituted benzene (B151609) ring). wikipedia.org This can be achieved using a methylating agent like dimethyl sulfate.

In more complex molecules, the introduction of a methoxy group might require specific strategies. For example, a methoxy group has been successfully introduced to an indoline (B122111) derivative by the nucleophilic substitution of a chlorine atom. clockss.org This reaction was facilitated by the formation of a chromium tricarbonyl complex, which activates the aromatic ring towards substitution. clockss.org The methoxy group is classified as an electron-donating group when at the para position of a benzene ring, which can influence the reactivity of the ring in subsequent reactions. wikipedia.orgvaia.com

Direct Synthetic Routes to this compound

The final step in the synthesis of this compound involves the formation of the hydrazide functional group. This is typically achieved through the condensation of a substituted benzoate ester with hydrazine hydrate (B1144303).

Ester-Hydrazine Hydrate Condensation Pathways

The reaction between an ester and hydrazine hydrate is a widely used and efficient method for the preparation of benzohydrazides. thepharmajournal.com The general procedure involves refluxing the corresponding methyl or ethyl ester with hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol. nih.govrsc.orgnih.gov

For example, the synthesis of 4-methoxybenzohydrazide is achieved by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in methanol. nih.gov Similarly, various aromatic hydrazides are obtained through the condensation of their respective aromatic ethyl esters with hydrazine hydrate. rsc.org The reaction is typically straightforward, and the resulting hydrazide often precipitates from the reaction mixture upon cooling. rsc.orgresearchgate.net

A general representation of this reaction is as follows: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

| Starting Ester | Solvent | Reaction Condition | Product | Yield | Reference |

| Methyl 4-methoxybenzoate | Methanol | Reflux for 6h | 4-Methoxybenzohydrazide | 92% | nih.gov |

| Ethyl benzoate | Ethanol | Reflux for 9h | Benzoylhydrazine | 78% | rsc.org |

| Ethyl-4-methoxybenzoate | Ethanol | Reflux for 5h | 4-Methoxybenzhydrazide | 64% | nih.gov |

| Ethyl benzoate | Ethanol | Heated at 78°C for 8h | Benzohydrazide (B10538) | 66% |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, optimization of the reaction conditions for the ester-hydrazine condensation is essential. Several factors can be adjusted to achieve the best results.

One common strategy is to use a significant excess of hydrazine hydrate. researchgate.net This helps to drive the reaction to completion and can prevent the formation of undesired dimer byproducts. researchgate.net The reaction time and temperature are also critical parameters. Refluxing for several hours is typical, with reaction progress often monitored using thin-layer chromatography (TLC). researchgate.netresearchgate.net

Purification of the final product is often achieved through recrystallization. Ethanol is a frequently used solvent for this purpose. thepharmajournal.comrsc.org In some procedures, the crude product is washed with water to remove any unreacted hydrazine hydrate, followed by washing with other organic solvents like diethyl ether or hexane. nih.govnih.gov Microwave-assisted synthesis has also been reported as a method to accelerate the formation of benzohydrazides, reducing the reaction time from hours to minutes. thepharmajournal.com

An in-depth examination of the synthetic strategies surrounding this compound reveals a versatile scaffold amenable to a variety of chemical transformations. This article focuses exclusively on the methodologies for its synthesis and subsequent derivatization, detailing the chemical reactions and advanced transformations that underscore its utility as a building block in medicinal and materials chemistry.

Structural Elucidation and Conformational Analysis of 4 Iodo 3 Methoxybenzohydrazide and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of novel compounds. By probing how molecules interact with electromagnetic radiation, researchers can deduce functional groups, connectivity, and electronic properties.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. americanpharmaceuticalreview.comsemi.ac.cn For benzohydrazide (B10538) derivatives, these spectra are characterized by several key absorption bands. The position and shape of these bands are sensitive to the molecular environment, particularly to hydrogen bonding. researchgate.netbohrium.com

In the FT-IR spectra of benzohydrazide derivatives, the N-H stretching vibrations of the hydrazide moiety are typically observed in the region of 3195–3434 cm⁻¹. derpharmachemica.comnih.gov The carbonyl (C=O) group, a key feature of the hydrazide, gives rise to a strong absorption band between 1595 and 1657 cm⁻¹. derpharmachemica.comnih.gov The imine-like C=N stretching frequency, confirming the hydrazone structure in many derivatives, appears around 1511–1598 cm⁻¹. derpharmachemica.com Aromatic C-H stretching is generally found in the 3030–3079 cm⁻¹ range. nih.govaip.org

Hydrogen bonding significantly influences these vibrational frequencies. Intermolecular hydrogen bonds, such as N-H···O, cause a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers. This phenomenon indicates a weakening of the covalent N-H and C=O bonds and provides evidence for the formation of stable dimeric or polymeric structures in the solid state. bohrium.com

Interactive Table: Representative Vibrational Frequencies for Benzohydrazide Derivatives.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Observations | Source(s) |

| N-H Stretch | 3195 - 3434 | Often broad due to hydrogen bonding. | derpharmachemica.comnih.gov |

| Aromatic C-H Stretch | 3030 - 3079 | Sharp peaks characteristic of the benzene (B151609) ring. | nih.govaip.org |

| Carbonyl (C=O) Stretch | 1595 - 1657 | Strong, sharp absorption. Position is sensitive to substituents and H-bonding. | derpharmachemica.comnih.gov |

| Imine (C=N) Stretch | 1511 - 1598 | Confirms formation of hydrazone derivatives. | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For 4-Iodo-3-methoxybenzohydrazide and its derivatives, NMR is crucial for confirming the molecular structure. nih.gov

In the ¹H NMR spectrum of substituted benzohydrazides, the most downfield signal is typically a singlet corresponding to the amide (NH) proton, appearing in the range of δ 11.5–11.9 ppm. derpharmachemica.commdpi.com The protons on the aromatic rings produce a complex multiplet pattern between δ 7.0 and 7.9 ppm. derpharmachemica.com A sharp singlet characteristic of the methoxy (B1213986) (-OCH₃) group protons is observed around δ 3.7–3.8 ppm. derpharmachemica.comderpharmachemica.com

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) gives a signal at approximately δ 161–169 ppm. derpharmachemica.comnih.gov The carbons of the substituted benzene ring resonate in a broad range from δ 108 to 153 ppm. derpharmachemica.com The carbon of the methoxy group (-OCH₃) typically appears around δ 55–56 ppm. derpharmachemica.comderpharmachemica.com The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzohydrazides.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Source(s) |

| ¹H | Amide (NH) | 11.5 - 11.9 | Singlet | derpharmachemica.commdpi.com |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.9 | Multiplet | derpharmachemica.com |

| ¹H | Methoxy (OCH₃) | 3.7 - 3.8 | Singlet | derpharmachemica.comderpharmachemica.com |

| ¹³C | Carbonyl (C=O) | 161 - 169 | - | derpharmachemica.comnih.gov |

| ¹³C | Aromatic (Ar-C) | 108 - 153 | - | derpharmachemica.com |

| ¹³C | Methoxy (OCH₃) | 55 - 56 | - | derpharmachemica.comderpharmachemica.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and electronic properties. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In benzohydrazide derivatives, the main electronic transitions are the π → π* and n → π* transitions. researchgate.net

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=O/C=N groups. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. iospress.com The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent polarity and the electronic nature of the substituents. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap, can be estimated from the onset of the absorption band and is a key parameter in determining the molecule's reactivity and potential applications in materials science. researchgate.net For benzohydrazide derivatives, the HOMO-LUMO energy gap is typically in the range that indicates good chemical stability. iospress.comresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. derpharmachemica.comderpharmachemica.com

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. In many benzohydrazide derivatives, a common fragmentation pathway involves the cleavage of the N-N bond or the amide C-N bond. aip.orgmdpi.com A characteristic fragmentation is the α-cleavage at the amide bond, which can lead to the formation of a stable aroylium ion. aip.org For this compound, this would correspond to the [C₈H₆IO₂]⁺ fragment. Further fragmentation of this ion can occur, providing additional structural clues. For instance, the loss of a carbon monoxide (CO) molecule is a common subsequent fragmentation step for aroylium ions. aip.org

Interactive Table: Predicted Mass Spectrometry Fragments for this compound.

| Fragment Ion | Predicted m/z | Description | Source(s) |

| [C₈H₉IN₂O₂]⁺ | 292.0 | Molecular Ion [M]⁺ | bldpharm.com |

| [C₈H₆IO₂]⁺ | 262.9 | Aroylium ion (loss of •NHNH₂) | aip.orgmdpi.com |

| [C₇H₆IO]⁺ | 234.9 | Loss of CO from the aroylium ion | aip.org |

| [C₇H₇O₂]⁺ | 135.0 | 4-methoxybenzoyl cation (if cleavage occurs at the C-I bond, less common) | mdpi.com |

Crystallographic Studies and Intermolecular Interactions

While spectroscopic methods provide information about molecular structure and functional groups, single-crystal X-ray diffraction provides the definitive solid-state structure.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.deuhu-ciqso.es This method yields accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For benzohydrazide derivatives, X-ray crystallography has been instrumental in understanding the crucial role of intermolecular interactions in stabilizing the crystal lattice. mdpi.comresearchgate.net

Interactive Table: Representative Crystallographic Data for 4-Iodobenzohydrazide (B1296084).

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 28.4394 (18) | researchgate.net |

| b (Å) | 4.4514 (3) | researchgate.net |

| c (Å) | 13.3216 (9) | researchgate.net |

| β (°) | 94.292 (2) | researchgate.net |

| Volume (ų) | 1681.72 (19) | researchgate.net |

| Z | 8 | researchgate.net |

| Key H-Bonds | N-H···O, N-H···N | researchgate.net |

Analysis of Hydrogen Bonding Networks (N-H⋯N, N-H⋯O, C-H⋯O, C-H⋯π)

Hydrogen bonds are pivotal in defining the supramolecular architecture of this compound and related compounds. uni-bayreuth.de These non-covalent interactions, involving hydrogen atoms bonded to electronegative atoms like nitrogen and oxygen, dictate how molecules recognize and assemble with one another in the solid state. uni-bayreuth.denih.gov

In the crystal structures of analogous benzohydrazides, a variety of hydrogen bonding motifs are observed. The hydrazide moiety is a versatile hydrogen bond donor (N-H) and acceptor (C=O, -NH2), leading to the formation of robust networks. Common interactions include:

N-H⋯O Hydrogen Bonds: These are among the strongest and most prevalent interactions, where the amide N-H group donates a hydrogen to the carbonyl oxygen of an adjacent molecule. This often results in the formation of dimers or extended chains. researchgate.netcam.ac.uk For instance, in 4-methoxybenzohydrazide, intermolecular N-H⋯O hydrogen bonds link molecules into chains. nih.gov

N-H⋯N Hydrogen Bonds: The terminal -NH2 group can also participate in hydrogen bonding, with one molecule's -NH2 group donating to the nitrogen atom of another's hydrazide group. This interaction contributes to the stability of the crystal lattice. researchgate.netresearchgate.net In 4-iodobenzohydrazide, N-H⋯N interactions lead to the formation of six-membered rings. researchgate.net

The interplay of these various hydrogen bonds results in complex and often predictable three-dimensional arrangements, which are crucial for understanding the material's properties. rsc.orgsci-hub.se

Table 1: Hydrogen Bond Parameters in Related Benzohydrazide Structures

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 4-Methoxybenzohydrazide | N1—H1···N2 | 0.83 (4) | 2.16 (4) | 2.961 (3) | 162 (3) |

| N2—H2B···O1 | 0.93 (4) | 2.07 (4) | 2.991 (2) | 170 (4) | |

| 4-Iodobenzohydrazide | N1—H1A···N2 | - | - | - | - |

| N2—H2A···O1 | - | - | - | - |

Data for 4-Methoxybenzohydrazide sourced from nih.gov. Data for 4-Iodobenzohydrazide indicates the presence of these bonds without specific parameters provided in the search result. researchgate.net

Investigation of Supramolecular Assembly and Crystal Packing

The cumulative effect of the hydrogen bonding networks and other weaker intermolecular forces governs the supramolecular assembly and crystal packing of this compound derivatives. rsc.orgresearchgate.net Crystal engineering principles suggest that the final crystal structure is an emergent property arising from a complex interplay of attractive and repulsive forces between molecules. nih.govsci-hub.se

In many benzohydrazide analogs, the molecules self-assemble into well-defined patterns. For example, the combination of N-H⋯N and N-H⋯O hydrogen bonds can create specific ring motifs, described by graph-set notation. researchgate.net In the case of 4-iodobenzohydrazide, R2²(6) and R2²(10) graph-set notations are observed, indicating the formation of six- and ten-membered rings through these hydrogen bonds. researchgate.net

Dihedral Angle and Planarity Assessments

The planarity of the molecule, or lack thereof, is a key structural feature of benzohydrazide derivatives. This is typically assessed by measuring the dihedral angle between the plane of the benzene ring and the plane of the hydrazide moiety (-C(=O)NHNH2).

In related structures, this dihedral angle is rarely zero, indicating that the molecules are not perfectly planar. For instance:

In 4-methoxybenzohydrazide , the dihedral angle between the phenyl group and the hydrazide moiety is 7.08 (14)°. nih.gov

For 4-iodobenzohydrazide , this angle is more pronounced at 13.3 (3)°. researchgate.net

In 4-hydroxybenzohydrazide , the inclination is even greater, at 25.75 (6)°. researchgate.net

This deviation from planarity arises from a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the ortho substituents on the benzene ring and the hydrazide group, which can force a twisted conformation. The specific value of the dihedral angle can influence the efficiency of crystal packing and the nature of intermolecular interactions.

Conformational Preferences and Stereochemical Aspects

Beyond the static crystal structure, the dynamic conformational behavior and stereochemistry of this compound and its derivatives are crucial for understanding their reactivity and interactions in different environments.

Analysis of Rotational Isomers and Energy Barriers

Molecules are not static entities; they can undergo rotations around single bonds, leading to different spatial arrangements known as conformational isomers or conformers. libretexts.orglumenlearning.com The C-C single bond connecting the benzene ring to the carbonyl group, and the C-N and N-N bonds within the hydrazide group, are all subject to rotation.

The rotation around these bonds is not entirely free; it is hindered by energy barriers. libretexts.org These barriers arise from torsional strain (eclipsing interactions) and steric repulsion between bulky groups. msu.eduoregonstate.edu The most stable conformations (rotational isomers or rotamers) correspond to energy minima, where these repulsive interactions are minimized. oregonstate.edu For example, in n-butane, the staggered (anti) conformation is more stable than the eclipsed conformation. oregonstate.edu

Configuration of Imine Double Bonds (e.g., E/Z Isomerism in Hydrazones)

When this compound reacts to form hydrazones, a C=N double bond is formed. This double bond introduces the possibility of geometric isomerism, specifically E/Z isomerism. mdpi.com The 'E' (entgegen) and 'Z' (zusammen) descriptors denote the relative orientation of substituents around the double bond.

The interconversion between E and Z isomers can often be induced by heat or light (photoisomerization). mdpi.com The stability of a particular isomer can be influenced by several factors:

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond can significantly stabilize one isomer over the other. For instance, in some acylhydrazones, the Z-isomer is stabilized by a hydrogen bond between the amide N-H and another acceptor atom in the molecule. mdpi.comresearchgate.net

Steric Effects: Bulky substituents will tend to orient themselves to minimize steric clash, often favoring the less crowded E-isomer.

Electronic Effects: The electronic nature of substituents on the aromatic rings can influence the double bond character and the relative stability of the E and Z isomers. mdpi.com

The characterization of E/Z isomers is typically achieved using spectroscopic methods like NMR, where the chemical shifts of protons near the C=N bond can differ significantly between the two isomers. researchgate.net In some cases, the E and Z isomers can be separated and have distinct properties. nih.gov

Electronic Structure and Stability Analysis

The electronic structure and stability of a molecule are foundational to understanding its chemical behavior. Modern computational chemistry provides a suite of tools to probe these characteristics with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.gov

This optimization yields the lowest energy structure and provides key geometric parameters. These parameters include the lengths of bonds between atoms (e.g., C-C, C=O, N-N, C-I) and the angles formed between them. These theoretical values are crucial for understanding the molecule's spatial arrangement and can be compared with experimental data from techniques like X-ray crystallography, as has been done for related compounds like 4-Iodobenzohydrazide. researchgate.net Electronic properties such as dipole moment and total energy are also obtained, offering insights into the molecule's polarity and thermodynamic stability.

Table 1: Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-I | Data not available | ||

| C-O (methoxy) | Data not available | ||

| C=O (carbonyl) | Data not available | ||

| N-N | Data not available | ||

| C-C-I | Data not available | ||

| O=C-N | Data not available | ||

| C-C-O-C (methoxy) | |||

| O=C-N-N |

Note: Specific computational data for this compound is not available in the surveyed literature. This table represents the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) for Chemical Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. aimspress.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. For this compound, this analysis would pinpoint its potential for engaging in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific FMO energy values for this compound have not been reported in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C=O) | Data not available |

| LP(N) | π*(C=O) | Data not available |

| π(C-C) | π*(C-C) | Data not available |

Note: Specific NBO analysis results for this compound are not available in the surveyed literature. The table illustrates potential hyperconjugative interactions that would be quantified.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy is an indispensable tool for interpreting and assigning experimental infrared (IR) and Raman spectra.

Theoretical Infrared and Raman Spectral Prediction

Using the optimized molecular geometry obtained from DFT calculations, the vibrational frequencies of this compound can be computed. These calculations simulate the molecule's infrared and Raman spectra by determining the energy changes associated with its fundamental modes of vibration.

The predicted spectra show the wavenumber (in cm⁻¹) and intensity of each vibrational mode. This allows for a direct, albeit approximate, comparison with experimentally recorded spectra. Theoretical spectra are invaluable for identifying key functional groups, such as the C=O stretch of the hydrazide, the N-H stretches, and the various vibrations of the substituted benzene ring. For instance, in related molecules, C=O stretching vibrations are typically strong in the IR spectrum and appear in the 1660-1740 cm⁻¹ range.

Normal Coordinate Analysis (NCA) for Comprehensive Vibrational Assignments

While theoretical frequency calculations provide a strong basis for spectral interpretation, a more detailed assignment is achieved through Normal Coordinate Analysis (NCA). NCA involves calculating the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode.

This analysis overcomes the issue where many vibrational modes are not "pure" but are mixtures of several types of motion. For this compound, NCA would definitively assign each calculated frequency to specific molecular motions, such as the ν(C=O) stretch, δ(N-H) bend, or ring breathing modes, providing a complete and unambiguous understanding of the molecule's vibrational dynamics.

Table 4: Selected Theoretical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment (PED %) |

|---|---|

| Data not available | ν(N-H) |

| Data not available | ν(C=O) |

| Data not available | δ(N-H) |

| Data not available | ν(C-I) |

| Data not available | Ring Breathing |

Note: A detailed vibrational analysis for this compound has not been found in the surveyed literature. This table shows the expected format for such an analysis.

Chemical Reactivity and Interaction Site Predictions

Theoretical predictions of chemical reactivity and interaction sites are crucial for understanding the potential applications of a compound, particularly in medicinal chemistry and materials science. These predictions are typically derived from the molecule's electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP surface indicates regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, one would anticipate that the oxygen and nitrogen atoms of the hydrazide group would exhibit negative electrostatic potential, making them susceptible to interactions with electrophiles. Conversely, the hydrogen atoms of the amine group would be expected to show positive potential. The presence of the electron-withdrawing iodine atom and the electron-donating methoxy group on the benzene ring would further influence the charge distribution across the aromatic system. However, without specific computational studies, the precise values and topography of the MEP surface remain undetermined.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. Derived from conceptual density functional theory (DFT), these functions identify which atoms are most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). The analysis involves calculating the change in electron density at each atomic site upon the addition or removal of an electron.

In the case of this compound, a Fukui function analysis would pinpoint the specific atoms most susceptible to nucleophilic and electrophilic attack. This would offer a more refined prediction of its chemical behavior compared to the more qualitative MEP analysis. Unfortunately, no such analysis has been published for this compound.

Molecular Dynamics and Conformational Sampling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations and conformational sampling are computational techniques used to explore the possible shapes a molecule can adopt.

Simulations for Conformational Flexibility in Solution

Molecular dynamics simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of a compound in different environments, such as in solution. For this compound, an MD simulation would reveal how the molecule behaves dynamically, including the rotation of the hydrazide group relative to the benzene ring and the flexibility of the methoxy group. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor. The absence of such simulation data means that the conformational landscape of this molecule in a solvated state is currently unknown.

Docking Studies for Binding Mode Predictions (e.g., with enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. It is a cornerstone of modern drug discovery, allowing scientists to screen virtual libraries of compounds against a biological target to identify potential drug candidates.

Docking studies of this compound against various enzyme active sites could reveal its potential as an inhibitor or modulator of biological processes. The predicted binding mode, including the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein, would provide a rational basis for its further development. However, no published docking studies involving this compound were found.

Conclusion

4-Iodo-3-methoxybenzohydrazide is a multifaceted compound that stands at the intersection of organic synthesis, medicinal chemistry, and materials science. Its synthesis and derivatization open up avenues for creating a diverse range of molecules with potentially valuable biological and material properties. While direct research on this specific compound is emerging, the well-established importance of the benzohydrazide (B10538) framework suggests a promising future for the exploration of this compound and its analogues. Further detailed crystallographic, spectroscopic, and biological studies are warranted to fully uncover the potential of this intriguing molecule.

Chemical Reactivity and Functionalization of 4 Iodo 3 Methoxybenzohydrazide

Formation of Schiff Base Derivatives (Hydrazones)

A principal reaction of 4-iodo-3-methoxybenzohydrazide is the condensation with aldehydes and ketones to form Schiff bases, specifically acylhydrazones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone, which contains the characteristic azomethine (-C=N-NH-C=O) linkage. mdpi.comfabad.org.tr The synthesis is typically achieved by reacting the hydrazide with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695). mdpi.comresearchgate.net

The kinetics of hydrazone formation are significantly influenced by the pH of the reaction medium and the electronic properties of the reactants. The reaction mechanism is acid-catalyzed and involves a tetrahedral intermediate. Studies on analogous systems have shown that the rate-determining step can change with pH. At neutral pH, the attack of the hydrazine (B178648) on the carbonyl group is often rate-limiting, whereas at lower pH, the dehydration of the tetrahedral intermediate becomes the slower step. nih.gov

The electronic nature of the substituents on the reacting aldehyde or ketone plays a crucial role. Electron-withdrawing groups on the aromatic aldehyde generally accelerate the reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups tend to slow down the reaction. nih.gov For this compound, the hydrazide's nucleophilicity is modulated by the competing effects of the electron-donating methoxy (B1213986) group and the electron-withdrawing iodo group on the phenyl ring.

The yield and selectivity of the condensation reaction are dependent on the specific aldehyde used. mdpi.com The presence of substituents on the aldehyde can impact the reaction both sterically and electronically. For instance, bulky groups near the carbonyl function may hinder the approach of the hydrazide, potentially lowering the reaction rate and yield. nih.gov

Electronically, aldehydes with strong electron-withdrawing groups (e.g., a nitro group) react more readily with hydrazides compared to those with electron-donating groups (e.g., a methoxy group). nih.gov In the synthesis of acylhydrazones from iodobenzoic acid hydrazides, the yields have been observed to vary depending on the aldehyde used in the condensation reaction. mdpi.com Furthermore, the nature of the substituent on the resulting hydrazone is critical for its subsequent applications, such as its biological activity, where factors like lipophilicity and electronic properties can be determining. mdpi.com

Coordination Chemistry with Metal Centers

The acylhydrazone derivatives of this compound, as well as the parent hydrazide itself, are effective ligands for coordinating with metal ions. The hydrazone moiety possesses multiple donor sites—typically the carbonyl oxygen, the azomethine nitrogen, and a phenolic oxygen if present from the aldehyde precursor—allowing it to act as a chelating agent. ijarsct.co.in This chelation often enhances the stability of the resulting metal complexes. ijarsct.co.in The coordination chemistry of oxovanadium(IV) with such ligands has been a subject of particular interest. ijarsct.co.inresearchgate.net

Oxovanadium(IV) complexes of ligands derived from hydrazides are typically synthesized by reacting an oxovanadium(IV) salt, such as vanadyl sulfate, with the corresponding hydrazone ligand. ijarsct.co.in The parent 4-iodobenzohydrazide (B1296084) has also been used to form an oxovanadium(IV) complex directly. researchgate.net These complexes are often colored solids and can be characterized using a variety of analytical techniques. ijarsct.co.in

Table 1: Methods for Characterization of Oxovanadium(IV) Complexes

| Analytical Technique | Information Obtained | Reference |

| Elemental Analysis | Confirms the stoichiometric formula of the complex. | ijarsct.co.in |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., C=O, C=N, N-H) upon complexation. | ijarsct.co.in |

| UV-Visible Spectroscopy | Provides information about the d-d electronic transitions and the geometry of the complex. | rsc.org |

| Magnetic Susceptibility | Determines the magnetic moment, which for VO(IV) complexes is typically close to the spin-only value of 1.73 B.M., indicating a d¹ system. ijarsct.co.in | ijarsct.co.in |

| Molar Conductance | Measures the electrolytic nature of the complex in solution. | ijarsct.co.injournalajocs.com |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and the presence of coordinated or lattice water molecules. | ijarsct.co.in |

| X-ray Diffraction | Determines the precise three-dimensional molecular structure and geometry of the complex in the solid state. | researchgate.netrsc.org |

In many oxovanadium(IV) complexes, aroylhydrazones behave as dibasic tridentate ligands, coordinating through the enolic oxygen, the azomethine nitrogen, and a phenolic oxygen (ONO donor set). ijarsct.co.in The enolization of the hydrazone's amide group (-CONH-N=C-) to the iminol form (-C(OH)=N-N=C-) upon complexation is a common feature, leading to the deprotonation and coordination of the enolic oxygen. ijarsct.co.in

The stereochemistry of these complexes is often square pyramidal, with the oxo-group of the vanadyl ion (V=O) in the apical position and the tridentate ligand occupying three positions in the square base. ijarsct.co.indergipark.org.tr Distortions towards a trigonal bipyramidal geometry can also occur. dergipark.org.tr The specific geometry is influenced by the nature of the ligand and the coordination environment. dergipark.org.trnumberanalytics.com

The coordination of this compound or its derivatives to a metal center like oxovanadium(IV) induces significant changes in the electronic and spectroscopic properties of both the ligand and the metal ion.

The IR spectrum is particularly informative for identifying the binding mode. A downward shift or disappearance of the C=O stretching vibration and the appearance of a new band corresponding to the C-O-V (enolic) bond can confirm coordination through the carbonyl/enolic oxygen. A shift in the C=N stretching frequency indicates the involvement of the azomethine nitrogen in binding. ijarsct.co.in

The electronic absorption spectra of oxovanadium(IV) complexes typically exhibit d-d transition bands that are characteristic of their geometry. For square pyramidal VO(IV) complexes, multiple bands can be observed, which are sensitive to the ligand field. nih.gov The electronic properties of the ligand, such as the basicity of the donor atoms, can influence the energy of these transitions. nih.gov The complexation also leads to the appearance of color, a result of these electronic transitions. ijarsct.co.in

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying d¹ oxovanadium(IV) complexes. The spectra provide information about the coordination environment through the g-values and the hyperfine coupling constant of the ⁵¹V nucleus (I = 7/2). The hyperfine coupling constant (A_z) has been shown to have a relationship with the basicity of the coordinating ligand. nih.gov

Table 2: Spectroscopic Changes Upon Complexation of Hydrazone Ligands with Oxovanadium(IV)

| Spectroscopic Property | Free Ligand | Metal Complex | Significance | Reference |

| Color | Typically colorless or pale yellow | Often colored (e.g., green, brown) | Indicates d-d electronic transitions and charge-transfer bands upon complexation. | ijarsct.co.in |

| IR Spectrum (cm⁻¹) | ν(C=O) ~1640-1680, ν(N-H) ~3100-3300 | ν(C=O) disappears, new ν(C=N-N=C) and ν(C-O) appear | Confirms enolization and coordination through enolic oxygen and azomethine nitrogen. | ijarsct.co.in |

| UV-Vis Spectrum | Ligand-based π→π* and n→π* transitions | Ligand bands shift; new d-d transition bands appear | Provides evidence of coordination and information on the geometry of the metal center. | nih.gov |

| Magnetic Moment (B.M.) | Diamagnetic | Paramagnetic, ~1.59–1.64 | Confirms the +4 oxidation state and d¹ configuration of the vanadium center in a mononuclear complex. | ijarsct.co.in |

Exploration of Electrophilic and Nucleophilic Reactions

The this compound molecule possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The electron-rich aromatic ring, the nucleophilic nitrogen atoms of the hydrazide group, the electrophilic carbonyl carbon, and the reactive carbon-iodine bond all contribute to its versatile chemical behavior.

The carbonyl group (C=O) in the hydrazide moiety is a classic electrophilic center. It readily undergoes nucleophilic addition, a fundamental reaction in carbonyl chemistry. youtube.commasterorganicchemistry.comlibretexts.org This reaction proceeds via the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.com

One of the most common reactions involving the carbonyl group of benzohydrazides is condensation with aldehydes and ketones. This reaction typically occurs under acidic or basic conditions and results in the formation of N-acylhydrazones, which are stable, often crystalline, compounds. aip.orgthepharmajournal.comderpharmachemica.com These hydrazones are not merely derivatives for characterization but are crucial intermediates for the synthesis of various heterocyclic rings.

The general mechanism for N-acylhydrazone formation is outlined below:

Step 1: Nucleophilic attack of the terminal -NH2 group of the hydrazide on the aldehyde or ketone carbonyl carbon. Step 2: Proton transfer to form a carbinolamine intermediate. Step 3: Dehydration of the carbinolamine to yield the final N-acylhydrazone product.

This reactivity allows this compound to be readily converted into a wide array of substituted hydrazones, which can then undergo further functionalization or cyclization.

The hydrazide functional group contains two nitrogen atoms, both of which possess lone pairs of electrons and are therefore nucleophilic. The terminal amine (-NH2) group is generally considered the more reactive nucleophilic site due to lesser steric hindrance and electronic effects compared to the amide (-NH-) nitrogen. udd.clresearchgate.net

This nucleophilicity is exploited in acylation reactions. For instance, benzohydrazides can be acylated by reacting with acyl chlorides or anhydrides to form 1,2-diacylhydrazines. mdpi.com Theoretical studies on the acetylation of benzohydrazide (B10538) derivatives suggest a stepwise mechanism where the nucleophilic attack is the rate-determining step. udd.clresearchgate.net

Another significant reaction is the addition of the hydrazide's terminal nitrogen to isothiocyanates. This reaction yields thiosemicarbazide (B42300) derivatives (acylthiosemicarbazides), which are key precursors for the synthesis of important nitrogen- and sulfur-containing heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles. luxembourg-bio.comnih.govscispace.com

The iodine atom attached to the benzene (B151609) ring is a powerful functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst, the initial step in most cross-coupling catalytic cycles. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a base. youtube.comlibretexts.org It is one of the most versatile methods for forming biaryl linkages. This compound is an excellent candidate for this reaction, allowing for the introduction of various aryl or vinyl substituents at the 4-position. Research on the closely related 3-iodo-4-methoxybenzoic acid methyl ester has demonstrated successful Suzuki coupling with sterically hindered arylboronic esters, highlighting the feasibility of this transformation. researchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org Utilizing this compound in a Sonogashira reaction would produce an alkynyl-substituted benzohydrazide, a valuable intermediate for synthesizing more complex molecules and heterocycles. organic-chemistry.orgnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The iodine substituent of this compound can be replaced with a wide range of primary or secondary amines, amides, or N-heterocycles, providing direct access to highly functionalized aniline (B41778) derivatives. wikipedia.orgrug.nl

The following table summarizes the potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C-C | Aryl- or Vinyl-substituted Benzohydrazide |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) | Alkynyl-substituted Benzohydrazide |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Base | C-N | Amino-substituted Benzohydrazide |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C-C | Alkenyl-substituted Benzohydrazide |

| Stille Coupling | R-Sn(R')₃ | Pd(0) catalyst | C-C | Aryl- or Vinyl-substituted Benzohydrazide |

Development of Heterocyclic Ring Systems Incorporating the Hydrazide Scaffold

Aroylhydrazides are among the most versatile precursors for the synthesis of five-membered nitrogen-containing heterocycles due to the reactive N-N-C=O unit.

The hydrazide functionality can be used to construct fused heterocyclic systems. A common strategy involves the initial formation of an N-acylhydrazone by reacting this compound with a suitable carbonyl compound. The resulting hydrazone can then undergo intramolecular cyclization. For example, hydrazone carboxylate derivatives have been shown to undergo intramolecular cyclization to form oxadiazinone rings. nih.gov Similarly, acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones, known as the Borsche–Drechsel cyclization, yields tetrahydrocarbazoles. wikipedia.org While this specific reaction involves an arylhydrazine rather than a benzohydrazide, the underlying principle of acid-catalyzed intramolecular electrophilic attack onto an aromatic ring can be conceptually applied.

The benzohydrazide scaffold is a cornerstone in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important pharmacophores.

1,3,4-Oxadiazoles: These can be readily synthesized from this compound through several methods. A primary route involves the dehydrative cyclization of 1,2-diacylhydrazine intermediates. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones, formed by condensing the hydrazide with an aldehyde, can be achieved using various reagents like chloramine-T. nih.gov A one-pot reaction of a benzohydrazide with a carboxylic acid using a coupling agent like carbonyldiimidazole (CDI) is also an effective method. nih.gov

1,2,4-Triazoles: The synthesis of the 1,2,4-triazole (B32235) ring from a benzohydrazide typically involves reaction with a compound that provides the missing carbon and nitrogen atoms. A widely used method is the reaction of the benzohydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions to yield a 1,2,4-triazole-3-thiol. nih.govnepjol.info Another approach, the Pellizzari reaction, involves the condensation of a benzohydrazide with an amide at high temperatures. scispace.com Furthermore, reacting this compound with hydrazine hydrate (B1144303) can lead to the formation of 4-amino-1,2,4-triazoles. scispace.com

The general synthetic pathways are summarized below:

| Target Heterocycle | Key Reagent(s) | Key Intermediate | General Condition |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic Acid / Aldehyde | 1,2-Diacylhydrazine / N-Acylhydrazone | Dehydration / Oxidation |

| 1,2,4-Triazole-3-thiol | Isothiocyanate (R-NCS) | Acylthiosemicarbazide | Base-catalyzed cyclization |

| 4-Amino-1,2,4-triazole | Hydrazine Hydrate | - | Heating |

Mechanistic Insights into Biological Interactions in Vitro Studies

Enzyme Inhibition Studies

In vitro investigations have revealed the capacity of 4-iodo-3-methoxybenzohydrazide and related structures to modulate the activity of several key enzymes implicated in metabolic and inflammatory pathways.

α-Glucosidase Inhibition: α-Glucosidase is a crucial enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.brnih.gov Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. scielo.brplos.org Studies on compounds structurally related to this compound, such as those containing halogen and methoxy (B1213986) substitutions, have demonstrated significant inhibitory activity against α-glucosidase. nih.gov For instance, certain 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides with bromo, iodo, and methoxyphenyl groups have shown potent and selective inhibition of α-glucosidase. nih.gov The inhibitory mechanism is often competitive and reversible, where the inhibitor vies with the substrate for binding to the enzyme's active site. plos.org The presence and position of specific functional groups, like hydroxyl and methoxy groups on the aromatic ring, are critical determinants of the inhibitory potential. plos.org

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria. nih.gov Research into the inhibitory effects of various compounds on urease has shown that molecules can interact with the enzyme's active site, often targeting the nickel ions or essential amino acid residues. While direct studies on this compound's urease inhibition are not specified in the provided results, the general mechanisms of urease inhibition by other compounds involve blocking the enzyme's catalytic machinery. nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by degrading cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE isoenzymes, particularly PDE4, has therapeutic potential in various inflammatory and neurological disorders. nih.gov PDE inhibitors work by increasing the intracellular levels of cyclic nucleotides, thereby modulating downstream cellular processes. nih.gov While direct data on this compound is not available, studies on other PDE inhibitors reveal that they can influence a range of cellular functions, including the modulation of inflammatory responses and endothelial barrier stability. nih.gov

Antiglycation Mechanisms

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. nih.govnih.gov Their accumulation is implicated in the pathogenesis of various age-related and chronic diseases, including diabetes and its complications. nih.gov

Compounds that can inhibit the formation of AGEs are of significant therapeutic interest. mdpi.comresearchgate.net The antiglycation activity of various compounds is often evaluated in vitro using models such as the bovine serum albumin (BSA)-glucose or BSA-methylglyoxal assay. nih.gov The mechanism of AGE inhibition can involve several strategies, including the trapping of reactive dicarbonyl species like methylglyoxal, which are key intermediates in AGE formation. nih.gov Antioxidant activity can also contribute to antiglycation potential by suppressing glycoxidation reactions. nih.gov

Antimicrobial Action Modalities (in vitro)

Benzohydrazide (B10538) derivatives are a well-established class of compounds investigated for their antimicrobial properties. The core structure, featuring a hydrazide-hydrazone moiety (-CONH-N=CH-), is considered an active pharmacophore responsible for many of its biological activities derpharmachemica.com. The introduction of various substituents onto the benzene (B151609) ring allows for the modulation of these effects, a principle central to the exploration of compounds like this compound.

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA, Micrococcus luteus)

The antibacterial potential of benzohydrazide derivatives has been extensively evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Numerous studies have synthesized series of these compounds to screen for inhibitory activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis umsha.ac.irderpharmachemica.comsid.ir.

A significant area of interest is the activity of these compounds against drug-resistant strains. Research into iodinated hydrazide-hydrazones has shown potent antibacterial action against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. In one study, iodinated derivatives displayed minimum inhibitory concentrations (MIC) as low as 7.81 µM against MRSA, highlighting the potential contribution of iodine substitution to potent antibacterial efficacy nih.gov. While specific data for this compound is not detailed, the activity of these closely related iodinated compounds suggests a promising avenue for investigation. For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the methoxy substitution pattern, were also screened against S. aureus and E. coli, indicating that this structural backbone is a valid starting point for antimicrobial discovery nih.gov.

Table 1: Illustrative In Vitro Antibacterial Activity of Related Benzohydrazide Derivatives

| Compound Type | Bacterial Strain | Activity Measure | Result | Reference |

| Iodinated Hydrazide-Hydrazones | Methicillin-Resistant S. aureus (MRSA) | MIC | ≥7.81 µM | nih.gov |

| 3/4-Bromo-Benzohydrazides | S. aureus, E. coli, K. pneumoniae | pMIC | up to 1.67 µM/ml | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, E. coli | Zone of Inhibition | Activity Observed | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds to indicate the potential activity of the benzohydrazide scaffold.

Mechanism of Action against Microbial Targets (e.g., cell wall synthesis disruption)

While the precise mechanisms of action can vary depending on the specific derivative, the hydrazone moiety is often implicated in the antimicrobial effect. One proposed mechanism for related compounds involves the inhibition of essential enzymes necessary for microbial survival. For example, some hydrazone derivatives have been investigated as inhibitors of the multidrug efflux pump (MATE), a key mechanism of bacterial resistance nih.gov.

For mycobacteria, a well-known analogue, isoniazid, functions by inhibiting the synthesis of mycolic acid, a critical component of the cell wall. Although this compound is distinct from isoniazid, the shared hydrazide functional group suggests that interference with cell wall synthesis could be a possible mode of action. The lipophilicity conferred by the iodo and methoxy groups may facilitate the compound's transport across the bacterial cell membrane, allowing it to reach intracellular targets.

Antifungal Activity Studies (in vitro)

In addition to antibacterial properties, the benzohydrazide scaffold has been evaluated for its antifungal activity. Studies have screened derivatives against various human pathogenic fungi, including species of Candida and Aspergillus derpharmachemica.comnih.gov.

Research on iodinated benzohydrazide analogues has demonstrated significant antifungal potential. In a study of iodinated 1,2-diacylhydrazines and hydrazide-hydrazones, four compounds were found to inhibit human pathogenic fungi with MIC values as low as 1.95 µM nih.gov. This indicates that the presence of iodine in the molecular structure can be highly beneficial for antifungal activity. Similarly, other acylhydrazone derivatives have shown potent efficacy against Sporothrix species, causing yeast disruption and ultrastructural changes such as cell wall thickening and cytoplasmic degeneration nih.gov. These findings suggest that this compound, by virtue of its core structure and iodine substituent, warrants investigation as a potential antifungal agent.

Other In Vitro Biological Activities of Research Interest

Beyond direct antimicrobial action, the chemical features of this compound suggest other potential biological activities that are of significant research interest.

Antioxidant and Radical Scavenging Properties

Phenolic compounds and their derivatives are widely recognized for their antioxidant capabilities. The 3-methoxy group on the benzohydrazide ring, adjacent to a potential hydroxyl group in metabolic derivatives, is a structural feature often associated with radical scavenging properties. Studies on various benzohydrazide derivatives have confirmed their potential to act as antioxidants derpharmachemica.com. The antioxidant activity is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method derpharmachemica.com. While direct data on this compound is unavailable, related structures incorporating phenolic or methoxy groups are known to exhibit these properties, primarily by donating a hydrogen atom to neutralize free radicals.

Structure-Activity Relationship (SAR) Derivations for Diverse Biological Interactions

The biological activity of benzohydrazide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies help to elucidate these dependencies and guide the design of more potent compounds nih.govnih.govmdpi.com.

For antimicrobial activity, the presence of electron-withdrawing groups on the benzohydrazide moiety has been found to be beneficial nih.gov. In a study on iodinated benzohydrazides, substituents like fluorine, chlorine, and nitro groups enhanced activity nih.gov. The iodine atom in this compound is a large, lipophilic halogen that can significantly influence the compound's electronic properties and its ability to interact with biological targets through halogen bonding. Its position at the 4-position may be crucial for fitting into the active site of a target enzyme or protein.

Applications in Advanced Chemical and Materials Research

Role as a Synthetic Building Block for Complex Molecules

4-Iodo-3-methoxybenzohydrazide serves as a pivotal precursor in the construction of a variety of organic molecules, including those with significant pharmacological and chemical applications. The hydrazide group provides a reactive site for condensation reactions, while the iodo-substituent is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Benzohydrazide (B10538) derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comderpharmachemica.com The core structure of this compound can be elaborated to generate various pharmacologically active scaffolds. The hydrazide moiety can be readily condensed with aldehydes or ketones to form hydrazones, a class of compounds known for their diverse biological profiles. mdpi.comnih.gov For instance, various substituted benzohydrazides have been synthesized and shown to possess significant antimicrobial and antifungal activities. derpharmachemica.com

The presence of the iodine atom on the aromatic ring is particularly significant, as halogenated compounds are prevalent in many FDA-approved drugs. acs.org Iodine can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, the iodo-group can be replaced through various synthetic methodologies to introduce other functionalities, thus allowing for the fine-tuning of a molecule's biological activity. fiveable.me While direct studies on the pharmacological applications of scaffolds derived specifically from this compound are not extensively documented, the known bioactivities of related iodo- and methoxy-substituted benzohydrazides suggest its potential as a valuable starting material in drug discovery programs. mdpi.comnih.gov For example, a study on novel hydrazones of 2-, 3-, and 4-iodobenzoic acid revealed that some of these compounds exhibited beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 1: Examples of Bioactive Benzohydrazide Derivatives

| Compound Name | Biological Activity | Reference |

| N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide | Antibacterial | researchgate.net |

| N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide | Antibacterial | researchgate.net |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide | Antimicrobial | derpharmachemica.com |

| Hydrazones of 2-, 3-, and 4-iodobenzoic acid | Antimicrobial, Anticancer | mdpi.com |

| N-substituted benzimidazole (B57391) carboxamides | Antiproliferative, Antioxidant, Antibacterial | nih.gov |

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. fiveable.me this compound is a promising intermediate for the synthesis of a variety of heterocyclic systems. The hydrazide functionality can be utilized in cyclization reactions to form five- or six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. nih.gov

The carbon-iodine bond offers a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comacs.org These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. For instance, aromatic iodides are key intermediates for accessing larger heterocycles. mdpi.com The reaction of 1-iodothioxanthone with guanidine (B92328) hydrochloride has been shown to furnish an original benzothiopyrano[4,3,2-de]quinazoline. mdpi.com While specific examples starting from this compound are not prevalent in the literature, the reactivity of its iodo- and hydrazide groups suggests its utility in synthesizing diverse heterocyclic structures. Substituted pyrazole (B372694) derivatives, for example, can be used as ligands for transition metal-catalyzed reactions. arkat-usa.org

Table 2: Examples of Heterocyclic Compounds Synthesized from Related Aromatic Precursors

| Precursor | Resulting Heterocycle | Synthetic Method | Reference |

| 2-Iodotriphenylene and 2-aminobenzaldehyde | Aza-aromatic hexacycle | Coupling reaction | mdpi.com |

| 1-Iodothioxanthone and guanidine hydrochloride | Benzothiopyrano[4,3,2-de]quinazoline | Copper(I) iodide catalyzed reaction | mdpi.com |

| 6-Aminoquinoxalines | Iodinated quinoxalines | Direct iodination | mdpi.com |

| 3,4-Diiodo-1H-pyrazole | Substituted pyrazole derivatives | Sonogashira cross-coupling | arkat-usa.org |

Contribution to Novel Material Development

The unique electronic and structural features of this compound make it an interesting candidate for the development of new functional materials. The presence of a heavy atom (iodine) and a polarizable framework can impart desirable properties for applications in materials science.

Iodine-containing organic compounds are finding increasing use in materials science. fiveable.me The presence of iodine can influence the electronic properties of a molecule, making it suitable for applications in electronic materials. Organosilicon compounds, which play a significant role in materials science, can be synthesized from iodinated precursors. acs.org For example, an efficient palladium-catalyzed C–H silylation of 1-(2-iodophenyl)-1H-indoles has been developed to access diverse silicon-containing indoles. acs.org The methoxy (B1213986) group, being an electron-donating group, can also modulate the electronic characteristics of the molecule. rasayanjournal.co.in While direct applications of this compound in this area are yet to be fully explored, its structure suggests potential for creating novel organic materials with tailored electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govrsc.orgrsc.org This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While there is no direct report on the AIE properties of this compound itself, studies on structurally related compounds are insightful. For instance, 1-benzoyl and 1-benzyl pyrene (B120774) derivatives have been shown to exhibit AIE, with the structural rigidification being the major cause. rsc.org Furthermore, compounds with a benzothiadiazole core linked to tetraphenylethenes display AIE characteristics. rsc.org Given that the benzohydrazide scaffold can be incorporated into larger, more complex structures, it is plausible that derivatives of this compound could be designed to exhibit AIE. The restriction of rotation around the various single bonds in the aggregated state could lead to enhanced fluorescence, opening up possibilities for the development of new AIE-active materials. For example, a study on 4-[bis(4-methylphenyl)amino]benzaldehyde demonstrated that a fluorescence color change could be induced by a morphological change from an amorphous to a crystalline state, identifying it as a new AIE material. nih.gov

Table 3: Examples of AIE-Active Compounds with Related Structural Motifs

| Compound Class | Key Structural Feature | Reference |

| 1-Benzoyl pyrene derivatives | Planar pyrene with rotatable benzoyl group | rsc.org |

| Benzothiadiazole-tetraphenylethene compounds | Donor-acceptor structure with rotatable units | rsc.org |

| 4-[Bis(4-methylphenyl)amino]benzaldehyde | Triphenylamine-like structure | nih.gov |

| 9,9′-Bianthryl derivatives | Twisted biaryl system | nih.gov |

| Phenoxazine and Phenothiazine derivatives | Donor groups in donor-acceptor molecules | beilstein-archives.org |

The ability of molecules to self-assemble into ordered structures is a cornerstone of nanotechnology. Iodinated organic molecules have been shown to form well-ordered self-assembled monolayers (SAMs) on various surfaces. The iodine atom can participate in halogen bonding, which can act as a directional force in the self-assembly process, complementing other non-covalent interactions like hydrogen bonding and van der Waals forces.

While there is no specific research on the self-assembly of this compound, studies on other iodinated aromatic compounds provide a strong indication of its potential in this area. For instance, single-molecule conductance studies of molecules with radial and linear π-conjugation have highlighted the role of intramolecular van der Waals interactions, which can be influenced by substituents like iodine, in determining the final geometry. acs.org The combination of the iodo-substituent and the hydrogen-bonding capable hydrazide group in this compound makes it a promising candidate for the formation of ordered supramolecular structures. These structures could find applications in the development of nanocomposites, sensors, and molecular electronics.

Analytical Methodologies Utilizing Benzohydrazide Frameworks

The benzohydrazide scaffold, characterized by a hydrazide functional group (-CONHNH₂) attached to a benzene (B151609) ring, serves as a versatile platform in the development of various analytical methodologies. The reactivity of the hydrazide moiety, particularly its ability to undergo condensation reactions with carbonyl compounds, forms the basis for its application in both spectroscopic and chromatographic techniques. The specific substitutions on the benzene ring can further modulate the properties of these reagents, enhancing their sensitivity and selectivity.

Development of Spectroscopic Reagents

The molecular architecture of this compound, featuring a hydrazide group, a heavy iodine atom, and an electron-donating methoxy group, makes it a candidate for the development of novel spectroscopic reagents. The utility of benzohydrazide derivatives as spectroscopic reagents often stems from their reaction with target analytes to form products with distinct and easily measurable optical properties.

The primary reaction exploited for this purpose is the condensation of the hydrazide with aldehydes and ketones to form hydrazones (-CO-NH-N=CH-R). scispace.commdpi.com This reaction can lead to the formation of an extended conjugated system, which often results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This change, known as a chromogenic effect, allows for the quantitative determination of the analyte by measuring the absorbance at a specific wavelength. The presence of substituents like the methoxy group on the aromatic ring can influence the electronic transitions and thus the colorimetric response. scispace.com

Furthermore, the formation of hydrazones can also induce or enhance fluorescence, a phenomenon that can be harnessed for the development of highly sensitive fluorogenic probes. researchgate.netnih.gov While the native this compound may not be fluorescent, its hydrazone derivatives with specific aldehydes or ketones could exhibit strong fluorescence, enabling trace-level detection of these carbonyl compounds. The heavy iodine atom in the structure could also potentially be exploited in specialized spectroscopic techniques, such as those involving phosphorescence or as a heavy-atom quencher in certain assays.

The spectroscopic properties of benzohydrazide derivatives are well-documented and are characterized by distinct signals in various spectroscopic analyses, which are fundamental to their application as reagents.

Table 1: General Spectroscopic Data for Benzohydrazide Derivatives

| Spectroscopic Technique | Functional Group | Characteristic Signal/Range |

|---|---|---|

| Infrared (IR) Spectroscopy | N-H (Amide) | 3100-3300 cm⁻¹ |

| C=O (Amide I) | 1630-1680 cm⁻¹ | |

| N-H (Bend, Amide II) | 1510-1570 cm⁻¹ | |

| ¹H Nuclear Magnetic Resonance (NMR) | -NH- (Amide) | δ 9.0-12.0 ppm |

| -NH₂ (Hydrazide) | δ 4.0-5.0 ppm | |

| Aromatic Protons | δ 6.5-8.5 ppm | |

| ¹³C Nuclear Magnetic Resonance (NMR) | C=O (Carbonyl) | δ 160-175 ppm |